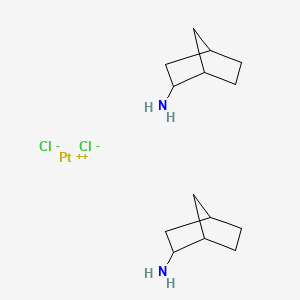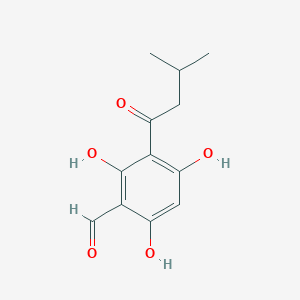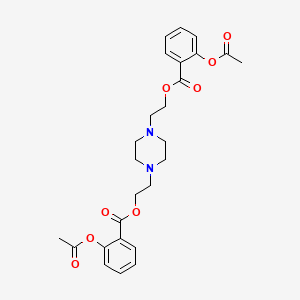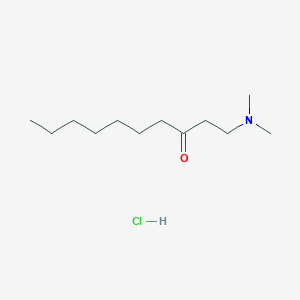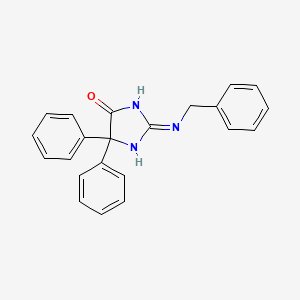
2-Benzylimino-4,4-diphenyl-imidazolidin-5-on
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylimino-4,4-diphenyl-imidazolidin-5-on is a heterocyclic compound that belongs to the imidazolidine family. This compound is characterized by its unique structure, which includes a benzyl group, two phenyl groups, and an imidazolidinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylimino-4,4-diphenyl-imidazolidin-5-on typically involves the reaction of 3-phenyl-1,2-diaminopropane with benzyl isocyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high yield of pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylimino-4,4-diphenyl-imidazolidin-5-on undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions: aqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions: anhydrous solvent, low to moderate temperatures.
Substitution: Nucleophiles such as halides, amines; reaction conditions: polar aprotic solvents, room temperature to reflux.
Major Products Formed:
- Oxidation products: Corresponding oxides and hydroxyl derivatives.
- Reduction products: Reduced imidazolidinone derivatives.
- Substitution products: Various substituted imidazolidinone derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
2-Benzylimino-4,4-diphenyl-imidazolidin-5-on has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Benzylimino-4,4-diphenyl-imidazolidin-5-on involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects. Additionally, the compound’s interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
- Imidazolidine-2-thione
- Imidazole-2-thione
- 4-Benzyl-2-imidazolidinethione
Comparison: 2-Benzylimino-4,4-diphenyl-imidazolidin-5-on is unique due to its specific structural features, such as the presence of both benzyl and diphenyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, while imidazolidine-2-thione and imidazole-2-thione exhibit antimicrobial and antifungal activities, this compound may offer enhanced potency and selectivity due to its additional functional groups .
Propriétés
Numéro CAS |
78451-64-6 |
|---|---|
Formule moléculaire |
C22H19N3O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-benzylimino-5,5-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C22H19N3O/c26-20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)25-21(24-20)23-16-17-10-4-1-5-11-17/h1-15H,16H2,(H2,23,24,25,26) |
Clé InChI |
JCBNYRMDZOPOEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C2NC(=O)C(N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


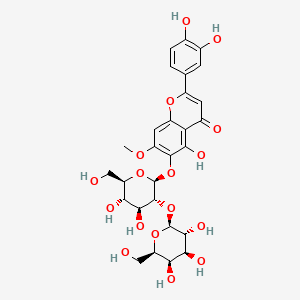
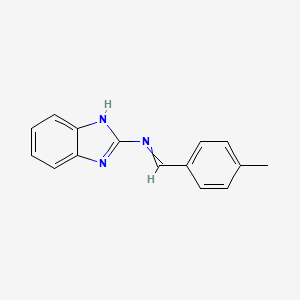

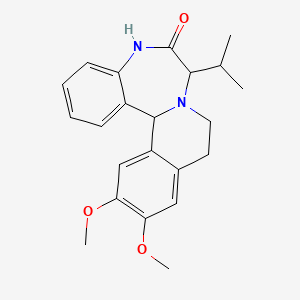
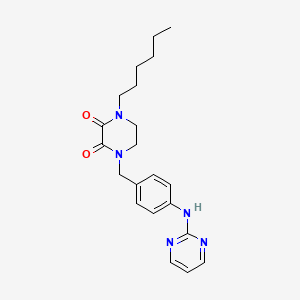
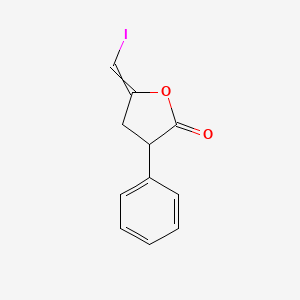
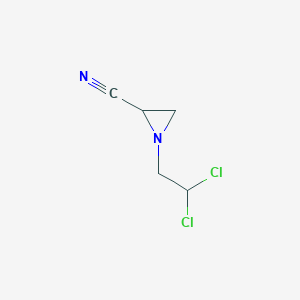
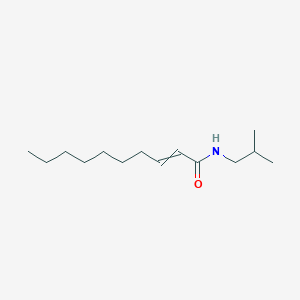
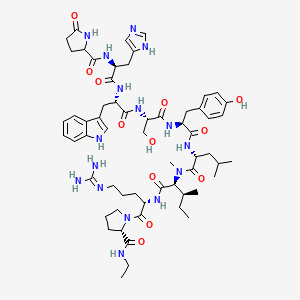
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
